molecular formula C9H13F3N4O B1479385 6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 2098141-93-4

6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No. B1479385
CAS RN: 2098141-93-4
M. Wt: 250.22 g/mol
InChI Key: PWDMECQKSJGNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, commonly referred to as 6-AEMT, is an organofluorine compound with a wide range of applications in the scientific and medical fields. It is an important building block for the synthesis of various pharmaceuticals and other compounds. 6-AEMT is also used in research applications, such as in the study of enzyme-catalyzed reactions and biochemical pathways.

Scientific Research Applications

Biological and Pharmacological Activities

Pyrimidine derivatives exhibit a wide range of biological and pharmacological activities, making them valuable scaffolds for drug discovery and development. They have been identified to possess anti-inflammatory, anticancer, antiviral, and antibacterial properties. For example, research developments in the synthesis and anti-inflammatory activities of pyrimidine derivatives have shown that these compounds can inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Such properties make pyrimidines promising candidates for developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Role in Cancer Research

Pyrimidine derivatives have been extensively studied for their anticancer activities. They are known to interact with various cellular targets, affecting cell proliferation, apoptosis, and DNA synthesis. This makes them attractive molecules for designing novel anticancer drugs. A comprehensive review on the medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents highlights the structural activity relationship (SAR) of these compounds, demonstrating their potential to act on central nervous system disorders, including various forms of cancer (Das et al., 2021).

Environmental and Industrial Applications

Beyond their medicinal applications, pyrimidine derivatives have also found applications in environmental and industrial settings. For instance, amine-functionalized sorbents, which can include pyrimidine derivatives, have been utilized for the efficient removal of pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These compounds' unique properties allow for the adsorption and removal of contaminants, addressing environmental pollution and enhancing water treatment processes (Ateia et al., 2019).

properties

IUPAC Name

6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-6-15-7(14-5-9(10,11)12)4-8(16-6)17-3-2-13/h4H,2-3,5,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDMECQKSJGNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 3
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 5
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.